Home > Products > Screening Compounds P56440 > 1-benzhydryl-3-(2-(5-cyclopropyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)urea
1-benzhydryl-3-(2-(5-cyclopropyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)urea - 1797673-90-5

1-benzhydryl-3-(2-(5-cyclopropyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)urea

Catalog Number: EVT-2825165
CAS Number: 1797673-90-5
Molecular Formula: C27H27N5O
Molecular Weight: 437.547
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

AT9283 (1-Cyclopropyl-3-[3-(5-morpholin-4-ylmethyl-1H-benzoimidazol-2-yl)-1H-pyrazol-4-yl]urea)

Compound Description: AT9283 is a compound known for its anticancer properties. Recent research has discovered its potential in treating IgE-mediated allergic disorders. AT9283 acts by reversibly inhibiting antigen-IgE binding-induced degranulation in mast cells . It also suppresses the release of pro-inflammatory cytokines, including IL-4 and TNF-α . Mechanistically, AT9283 directly inhibits Syk kinase activity, which subsequently inhibits the activation of LAT and downstream signaling molecules, including PLCγ1, Akt, and MAP kinases .

(R)-6-(1-(8-Fluoro-6-(1-methyl-1H-pyrazol-4-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl)-3-(2-methoxyethoxy)-1,6-naphthyridin-5(6H)-one (AMG 337)

Compound Description: AMG 337 is a potent and selective inhibitor of the mesenchymal epithelial transition factor (MET) receptor tyrosine kinase, a crucial target in cancer therapy . It displays nanomolar inhibition of MET kinase activity and favorable preclinical pharmacokinetics . AMG 337 effectively inhibits MET phosphorylation in mice and demonstrates strong tumor growth inhibition in MET-dependent mouse models .

Ethyl/Methyl 4-(3-Aryl-1-Phenyl-1H-Pyrazol-4-yl)-6-Methyl-2-oxo-1,2,3,4-Tetrahydropyrimidine-5-Carboxylates

Compound Description: This series of pyrazole-containing compounds was synthesized using a green and efficient one-pot three-component approach . The reaction involves condensing aldehydes, acetoacetate, and urea in the presence of a 5% WO3/ZrO2 heterogeneous catalyst under solvent-free conditions .

1-Methyl-N-(propan-2-yl)-N-({2-[4-(trifluoromethoxy)phenyl]pyridin-4-yl}methyl)-1H-imidazole-4-carboxamide

Compound Description: This compound represents a potent and orally available inhibitor of the Glycine Transporter 1 (GlyT1) . It was designed as a backup to a previously discovered GlyT1 inhibitor, exhibiting a better central nervous system multiparameter optimization score and different physicochemical properties . In rats, this compound effectively inhibits GlyT1, demonstrates favorable pharmacokinetics, and leads to an increased concentration of glycine in the cerebrospinal fluid .

N,N-Diethyl-4-[1-phenyl-3-(pyridin-2-yl)-4,5-dihydro-1H-pyrazol-5-yl]aniline

Compound Description: The structural analysis of this molecule reveals that the pyrazoline ring adopts an envelope conformation with the aniline-bearing carbon atom at the flap position . The benzene and pyridine rings form dihedral angles of 4.53° and 6.26° with the pyrazoline ring, respectively, while the aniline group is almost perpendicular (79.96°) to the pyrazoline ring . The ethyl groups in the diethylamine substituent show disorder over two sets of sites, with an occupancy ratio of 0.624:0.376 .

Substituted 2-(1-(3-chloropyridin-2-yl)-3,5-dimethyl-1H-pyrazol-4-yl)acetic acid derivatives containing 1,3,4-thiadiazole

Compound Description: This group of compounds was synthesized starting from acetylacetone, ethyl bromoacetate, and 2,6-dichloropyridine via a series of substitution, alkylation, cyclization, hydrolysis, and acidification condensation reactions . These compounds exhibited promising herbicidal activity, with some showing nearly 100% inhibition against target weeds at a concentration of 150 g/hm .

Novel Ethyl 2-(3-heterocycle-1H-indol-1-yl)acetate Derivatives

Compound Description: This series of compounds, incorporating heterocyclic systems into the indole moiety, was designed and synthesized to investigate their antiviral activity against Marek's disease virus (MDV) . Several compounds in this series demonstrated significant antiviral activity, with IC50 values ranging from 5 to 6 µg/ml and substantial therapeutic indices (TI) of 80 and 83 . Additionally, they exhibited low cytotoxicity, suggesting a promising potential for anti-MDV application .

6-Methyl-4-(3-phenyl-pyridin-4-ylmethanone-1-H-pyrazol)-2-thio-N-substituted phenyl pyrimide-5-carboxamide

Compound Description: This series of pyrimidine derivatives was synthesized via a one-pot Biginelli reaction involving the condensation of 3-phenyl-1-(pyridin-4-ylcarbonyl)-1-H-pyrazole-4-carbaldehyde, substituted acetoacetanilide, and urea/thiourea in an acidic medium .

N-(1-(2-(5-methoxy-1H-pyrrolo[3,2-b]pyridin-3-yl)ethyl)-1H-pyrazol-4-yl)-5-(m-tolyl)oxazole-4-carboxamide

Compound Description: This compound is a potent, brain-penetrating, and orally active selective orexin 2 receptor antagonist (2-SORA) . It was developed as part of a program to discover new treatments for insomnia and other conditions like depression . This compound shows comparable efficacy to seltorexant, a 2-SORA in clinical development, in a rat sleep model .

(R)-4-((R)-1-((6-(1-(tert-butyl)-1H-pyrazol-4-yl)-2-methyl-2H-pyrazolo[3,4-d]pyridin-4-yl)oxy)ethyl)pyrrolidin-2-one (BI 894416) and (R)-4-((R)-1-((6-(1-(tert-butyl)-1H-pyrazol-4-yl)-2,3-dimethyl-2H-indazol-4-yl)oxy)ethyl)pyrrolidin-2-one (BI 1342561)

Compound Description: Both BI 894416 and BI 1342561 are potent and selective inhibitors of spleen tyrosine kinase (SYK) developed for the treatment of severe asthma . They have similar structures, only differing in the presence of a 2-methyl-2H-pyrazolo[4,3-c]pyridine in BI 894416 and a 2,3-dimethyl-2H-indazole in BI 1342561 .

CCT196969 [1-(3-(tert-Butyl)-1-phenyl-1H-pyrazol-5-yl)-3-(2-fluoro-4-((3-oxo-3,4-dihydropyrido[2,3-b]pyrazin-8-yl)oxy)phenyl)urea], LY3009120 [1-(3,3-Dimethylbutyl)-3-(2-fluoro-4-methyl-5-(7-methyl-2-(methylamino)pyrido(2,3-d)pyrimidin-6-yl)phenyl)urea], and MLN2480 [4-pyrimidinecarboxamide, 6-amino-5-chloro-N-[(1R)-1-[5-[[[5-chloro-4-(trifluoromethyl)-2-pyridinyl]amino]carbonyl]-2-thiazolyl]ethyl]-].

Compound Description: These three compounds are panRAF inhibitors, targeting all isoforms of RAF kinase . They are investigated for their potential in overcoming the limitations of BRAF and MEK inhibitors in melanoma treatment, including acquired resistance and paradoxical MAPK pathway activation . CCT196969 and LY3009120 are substrates for Bcrp efflux transporter, while none of the three are substrates for P-gp . All three inhibitors show high nonspecific binding in the brain and plasma, leading to limited brain distribution, which is improved in transgenic mice lacking P-gp and Bcrp .

7-(2-aminoethyl)-3,4-dimethyl-1-phenyl-1H-pyrazolo[3,4-b]pyridin-6(7H)-one (2), (Z)-3,4-dimethyl-1-(4-((4-nitrobenzylidene)amino)phenyl)pyrano[2,3-c]pyrazol-6(1H)-one (5), 1-(4-(3,4-dimethyl-6-oxopyrano[2,3-c]pyrazol-1(6H)-yl)phenyl)-3-(naphthalen-1-yl)urea (6), (Z)-ethyl 4-((3,4-dimethyl-6-oxo-1,6-dihydropyrano[2,3-c]pyrazol-5-yl)diazenyl)benzoate (8), and 3,4-dimethyl-N-(naphthalen-1-yl)-6-oxopyrano[2,3-c]pyrazole-1(6H)-carboxamide (9)

Compound Description: This series of pyranopyrazoles was synthesized and characterized using various spectroscopic techniques including UV-VIS, FT-IR, 1H-NMR, and 13C-NMR . The research involved detailed molecular orbital calculations using Density Functional Theory to understand the electronic structure of these molecules .

complexes

Compound Description: These are (η3-Allyl)palladium complexes bearing pyridylpyrazole ligands. Specifically, the complexes , where L = L1, L2, L3, or L4, represent different pyridylpyrazole ligands: L1 (2-(5-phenyl-1H-pyrazol-3-yl)pyridine), L2 (2-(1-ethyl-5-phenyl-1H-pyrazol-3-yl)pyridine), L3 (2-(1-octyl-5-phenyl)-1H-pyrazol-3-yl)pyridine), and L4 (2-(5-phenyl-3-(pyridin-2-yl)pyrazol-1-yl)ethanol) . These complexes were synthesized from the corresponding ligands and [Pd(η3-C3H5)Cl]2 in the presence of AgBF4 . The study investigates the apparent allyl rotation in these complexes and the influence of solvent, water traces, and N1 substituent .

Sulfamoyl Carboxamide Derivatives from Sulfur-containing α-Amino Acids

Compound Description: This series of compounds was synthesized from sulfur-containing α-amino acids and sulfonyl chloride, with their characterization performed using FTIR, 1H-NMR, 13C-NMR, and elemental analysis . These derivatives were evaluated for their antioxidant, antimalarial, and antimicrobial activities, with several compounds showing significant potential in these areas .

3-Amino-4-aryl-6-pyridin-3-ylthieno[2,3-b]pyridine-2-carbohydrazides

Compound Description: These compounds were used as starting materials for the synthesis of a series of heterocyclic compounds including 3-amino-N′-4-arylmethylenes, N-formamides, ethyl imidoformate, N,N-dimethyl-N′-imidoformamides, N-acetyl-N-acetamides, 1,3,4-oxadiazole-2-thiol, pyrazolothienopyridines, 2-[(3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]-4-aryl-6-pyridin-3-ylthieno[2,3-b]pyridin-3-amines, 2-carbonyl-5-methyl-2,4-dihydro-3H-pyrazol-3-ones, and 2-carbonyl-pyrazolidine-3,5-diones . These synthesized compounds were evaluated for their potential as anti-Alzheimer and anti-COX-2 agents .

Properties

CAS Number

1797673-90-5

Product Name

1-benzhydryl-3-(2-(5-cyclopropyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)urea

IUPAC Name

1-benzhydryl-3-[2-(5-cyclopropyl-3-pyridin-4-ylpyrazol-1-yl)ethyl]urea

Molecular Formula

C27H27N5O

Molecular Weight

437.547

InChI

InChI=1S/C27H27N5O/c33-27(30-26(22-7-3-1-4-8-22)23-9-5-2-6-10-23)29-17-18-32-25(21-11-12-21)19-24(31-32)20-13-15-28-16-14-20/h1-10,13-16,19,21,26H,11-12,17-18H2,(H2,29,30,33)

InChI Key

PCZWQXUWOFKART-UHFFFAOYSA-N

SMILES

C1CC1C2=CC(=NN2CCNC(=O)NC(C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=NC=C5

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.